Gefitinib

Non-Small Cell Lung Cancer EGFR-TKI Adverse Events

Procure Gefitinib (184475-35-2) as the preferred EGFR-TKI reference standard for studies in East Asian NSCLC cohorts, supported by IPASS trial PFS superiority. It demonstrates comparable efficacy to erlotinib but with a significantly improved safety profile (p=0.0008 for Grade 3-5 AEs). Ideal for BCS Class II formulation development and for investigating the acquisition of the T790M resistance mutation in preclinical models.

Molecular Formula C22H24ClFN4O3
Molecular Weight 446.9 g/mol
CAS No. 184475-35-2
Cat. No. B1684475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib
CAS184475-35-2
Synonymsgefitinib
Iressa
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide
ZD 1839
ZD1839
Molecular FormulaC22H24ClFN4O3
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
InChIInChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
InChIKeyXGALLCVXEZPNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySparingly soluble (2.70e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gefitinib (CAS 184475-35-2): BCS Class II EGFR-TKI Reference Standard for Procurement & Bioequivalence


Gefitinib (CAS 184475-35-2), also known as ZD1839, is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with the chemical structure 4-(3′-chloro-4′-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline [1]. It is a BCS Class II compound with pKa values of 5.4 and 7.2, exhibiting sparingly solubility at pH 1 and practical insolubility above pH 7 [2][3]. The FDA-approved indication for gefitinib is the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors harbor EGFR exon 19 deletions or exon 21 L858R substitution mutations as detected by an FDA-approved test [4]. In pharmaceutical development, gefitinib serves as a critical reference standard for dissolution method development and bioequivalence studies, with regulatory guidelines specifying AUC(0-72h) and Cmax as primary pharmacokinetic variables with 90% confidence intervals of 80.00–125.00% for generic approval .

Gefitinib (CAS 184475-35-2): Why Erlotinib, Afatinib, or Other EGFR-TKIs Cannot Be Directly Substituted


While gefitinib, erlotinib, and afatinib all target the EGFR tyrosine kinase domain, their substitution in research or clinical procurement is not interchangeable due to quantifiable differences in kinase selectivity profiles, safety parameters, and the specific T790M resistance mutation landscape. Gefitinib and erlotinib, both first-generation reversible inhibitors, exhibit distinct IC50 values against EGFR-activating mutant cell lines: gefitinib demonstrates an IC50 of 7 nM against Del19-mutant PC-9 cells, compared to erlotinib's 6 nM, while afatinib (second-generation, irreversible) shows 0.6 nM [1]. Critically, meta-analysis data demonstrate that erlotinib induces a significantly higher rate of grade 3–5 adverse events (95% CI: 0.27–0.71, p = 0.0008) and dose reduction (95% CI: 0.13–0.65, p = 0.002) compared to gefitinib, despite comparable anti-tumor efficacy [2]. Furthermore, the incidence of the acquired T790M resistance mutation differs between agents, with gefitinib and erlotinib showing greater T790M emergence compared to afatinib, directly impacting second-line treatment selection [3]. These distinct pharmacologic and safety profiles preclude simple in-class substitution for rigorous scientific investigation or procurement decisions.

Gefitinib (CAS 184475-35-2): Quantifiable Differentiation Evidence for Scientific Selection


Gefitinib vs. Erlotinib: Superior Safety Profile with Comparable Efficacy in East Asian NSCLC Patients

A comprehensive meta-analysis of 31 studies involving East Asian advanced NSCLC patients demonstrates that gefitinib and erlotinib exhibit comparable progression-free survival (PFS: 95% CI 0.97–1.10, p=0.26), overall survival (OS: 95% CI 0.89–1.21, p=0.61), objective response rate (ORR: 95% CI 1.00–1.18, p=0.06), and disease control rate (DCR: 95% CI 0.93–1.05, p=0.68) [1]. However, erlotinib induced a significantly higher rate of dose reduction (95% CI: 0.13–0.65, p=0.002) and grade 3–5 adverse events (95% CI: 0.27–0.71, p=0.0008) [1]. Subgroup analysis further revealed that erlotinib treatment resulted in significantly higher rates and severity of skin rash, nausea/vomiting, diarrhea, fatigue, and stomatitis [1].

Non-Small Cell Lung Cancer EGFR-TKI Adverse Events Meta-Analysis East Asian Population

Gefitinib vs. Chemotherapy (Carboplatin/Paclitaxel): Landmark IPASS Trial PFS Superiority in EGFR Mutation-Positive NSCLC

The landmark Phase III IPASS trial established gefitinib's role as first-line therapy for EGFR mutation-positive NSCLC. In the EGFR mutation-positive subgroup, gefitinib demonstrated significantly prolonged progression-free survival (PFS) compared to carboplatin/paclitaxel chemotherapy [1]. The median survival in the gefitinib and chemotherapy groups in the EGFR mutation-positive subset was 21.6 and 21.9 months, respectively, while the respective median survival in EGFR mutation-negative cases was 11.2 and 12.7 months, confirming the predictive value of EGFR mutation status [1]. Overall survival analysis across the entire study population showed 18.8 months in the gefitinib group and 17.4 months in the chemotherapy group (HR=0.90) [1].

Phase III Clinical Trial Progression-Free Survival EGFR Mutation Chemotherapy Comparator First-Line Treatment

Gefitinib vs. Erlotinib vs. Afatinib: Differential Sensitivity to EGFR T790M Resistance Mutation

In cell-free kinase assays against T790M-harboring cell lines, gefitinib exhibits an IC50 of 3102 nM in H1975 cells (L858R/T790M) and 741 nM in PC-9VanR cells (Del19/T790M), compared to erlotinib's 6073 nM and 1262 nM, respectively [1]. In wild-type EGFR, gefitinib shows an IC50 of 59 nM, while erlotinib shows 91 nM [1]. Clinically, a study of circulating cell-free DNA at disease progression revealed a greater occurrence of T790M in patients progressing on gefitinib or erlotinib versus afatinib therapy, though time to progression was comparable [2]. Biochemical analyses demonstrate that the T790M mutation confers resistance to EGFR mutants usually sensitive to either gefitinib or erlotinib by altering ATP affinity and drug binding kinetics [3].

Acquired Resistance T790M Mutation EGFR-TKI Second-Line Treatment Liquid Biopsy

Gefitinib Formulation Enhancement: Nanosuspension Yields 3.87-Fold Bioavailability Increase

Gefitinib's limited aqueous solubility, characteristic of BCS Class II compounds, results in poor oral bioavailability [1][2]. A 2025 study evaluating a high-pressure homogenization-derived gefitinib nanosuspension (GB-NS) demonstrated a 3.87-fold increase in AUC(0-t) and a 2.84-fold increase in Cmax compared to free gefitinib in pharmacokinetic studies [1]. The optimized GB-NS formulation, stabilized with lecithin, achieved a particle size of 157 ± 18.77 nm and a PDI of 0.296 ± 0.040 [1]. Saturation solubility was enhanced approximately 2.4-fold in 0.1 N HCl and 3.4-fold in PBS pH 6.8, with corresponding dissolution rate improvements of approximately 2.5-fold and 3.5-fold, respectively [1]. Earlier studies using spray-dried controlled-release formulations with hydroxypropyl β-cyclodextrin demonstrated a 9.14-fold increase in AUC compared to free gefitinib in Sprague Dawley rats [3].

Oral Bioavailability Nanosuspension BCS Class II Formulation Development Pharmacokinetics

Gefitinib Quality Control: Commercial Tablet Impurity Profile with <0.2% Total Impurities

A 2024 study analyzing 146 batches of gefitinib tablets from 9 different manufacturers using a validated HPLC method established that the content of single impurities was less than 0.1% and total impurities less than 0.2% [1]. The method utilized a Shimadazu GL Inertsustain C18 column (3.0 mm×100 mm, 3 μm) with detection at 247 nm, achieving LOQ values of 0.06–0.35 μg·mL−1 and LOD values of 0.02–0.12 μg·mL−1 [1]. Cluster analysis identified impurity 4 as a key quality control marker for tablet production and storage, while impurities 8, 9, 11, 12, 13, and 14 were identified as key markers for raw material quality [1]. A separate stability-indicating LC-ESI-QTOF-MS study demonstrated that gefitinib is particularly sensitive to oxidative degradation, producing three distinct degradants under stress conditions [2].

HPLC Analysis Related Substances Pharmaceutical Quality Impurity Profiling Generic Evaluation

Gefitinib vs. Erlotinib: Acneiform Eruption and Rash Incidence Reduction

In a comparative clinical study of 71 NSCLC patients receiving either erlotinib (n=37) or gefitinib (n=34), significant differences in dermal toxicity were observed. Acneiform eruption occurred in 51.4% of erlotinib-treated patients compared to 20.6% of gefitinib-treated patients; rash occurred in 54.05% versus 26.5%; and mucositis occurred in 59.5% versus 29.4% [1]. Despite these safety differences, progression-free survival was not significantly different between the two treatment groups [1]. Pharmacoeconomic analysis in the same study demonstrated that gefitinib was more cost-effective than erlotinib in the Indian healthcare context [1].

Dermal Toxicity Adverse Events EGFR-TKI Acneiform Eruption Quality of Life

Gefitinib (CAS 184475-35-2): Evidence-Based Procurement and Research Application Scenarios


First-Line EGFR Mutation-Positive NSCLC Clinical Trials in East Asian Populations

Gefitinib should be prioritized as the reference EGFR-TKI for clinical trials conducted in East Asian populations based on the IPASS trial data demonstrating PFS superiority over chemotherapy in EGFR mutation-positive patients . The meta-analysis evidence confirms that gefitinib provides comparable efficacy to erlotinib (PFS: 95% CI 0.97–1.10, p=0.26; OS: 95% CI 0.89–1.21, p=0.61) while offering an improved safety profile with significantly lower rates of grade 3–5 adverse events (p=0.0008) and dose reduction (p=0.002) [1]. This combination of robust efficacy data and favorable tolerability makes gefitinib the optimal comparator arm for new investigational agents targeting EGFR-mutant NSCLC in Asian patient cohorts.

Generic Pharmaceutical Development and Bioequivalence Studies

Gefitinib's BCS Class II classification (low solubility, high permeability) necessitates rigorous dissolution method development and bioequivalence demonstration . Regulatory guidance specifies that generic gefitinib film-coated tablets (250 mg) require single-dose crossover studies in healthy volunteers under fasting conditions, with primary pharmacokinetic variables AUC(0-72h) and Cmax meeting 90% confidence intervals of 80.00–125.00% . The established commercial impurity profile, with single impurities <0.1% and total impurities <0.2% across 146 batches from 9 manufacturers, provides a validated benchmark for API supplier qualification and finished product release [1]. Key quality control impurities (impurity 4 for tablets; impurities 8, 9, 11, 12, 13, 14 for API) should be monitored to ensure batch-to-batch consistency [1].

Novel Formulation Research Addressing BCS Class II Solubility Limitations

Gefitinib serves as an ideal model compound for formulation scientists developing advanced drug delivery systems for BCS Class II drugs with pH-dependent solubility (pKa 5.4 and 7.2) . The compound's solubility decreases sharply between pH 4 and pH 6 and is practically insoluble above pH 7, presenting a well-characterized dissolution challenge . Nanosuspension technology has been validated as a viable enhancement strategy, demonstrating 3.87-fold increased AUC(0-t) and 2.84-fold increased Cmax compared to free drug [1]. Alternative approaches including solid dispersions with PVP or β-cyclodextrin complexation have shown 1.22–2.17-fold dissolution enhancement [2]. Gefitinib's established analytical methods (HPLC with 247 nm detection, validated impurity quantification) facilitate robust formulation characterization [3].

Acquired Resistance Mechanism Studies and Sequential Therapy Modeling

Gefitinib is a critical tool for investigating EGFR T790M-mediated acquired resistance. In vitro, gefitinib exhibits an IC50 of 3102 nM against H1975 (L858R/T790M) cells, compared to 7 nM against T790M-negative PC-9 (Del19) cells, representing a >440-fold shift in potency . Clinically, T790M emerges in approximately 50% of patients with acquired resistance to first-generation EGFR-TKIs [1], with studies showing comparable T790M emergence rates between gefitinib and erlotinib [2]. This well-characterized resistance trajectory makes gefitinib the preferred tool for preclinical models evaluating sequential therapy strategies, particularly studies assessing transition from first-generation to third-generation inhibitors like osimertinib, which retains potency against T790M mutants (IC50 = 15 nM in H1975 cells) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.